Dichlorobis[2-(phenylethynyl)phenyl]silane
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Overview
Description
Dichlorobis[2-(phenylethynyl)phenyl]silane is a chemical compound with the molecular formula C28H18Cl2Si It is known for its unique structure, which includes two phenylethynyl groups attached to a silicon atom through phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[2-(phenylethynyl)phenyl]silane typically involves the reaction of phenylethynyl-substituted phenyl groups with silicon tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 C}_6\text{H}_5\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{Li} + \text{SiCl}_4 \rightarrow \text{(C}_6\text{H}_5\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{)}_2\text{SiCl}_2 + 2 \text{LiCl} ]
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[2-(phenylethynyl)phenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylethynyl ketones, while reduction can produce various silanes.
Scientific Research Applications
Dichlorobis[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Dichlorobis[2-(phenylethynyl)phenyl]silane involves its ability to undergo various chemical transformations. The phenylethynyl groups can participate in reactions such as cycloaddition and cross-coupling, leading to the formation of complex molecular structures. The silicon atom can also coordinate with other molecules, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: A simpler organosilicon compound with the formula C6H5SiH3. It is structurally related but lacks the phenylethynyl groups.
Trimethyl(phenylethynyl)silane: Another related compound with the formula C11H14Si. It contains a trimethylsilyl group instead of the dichlorosilane moiety.
Uniqueness
Dichlorobis[2-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups attached to the silicon atom. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions and form complex products sets it apart from simpler organosilicon compounds.
Properties
CAS No. |
922501-63-1 |
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Molecular Formula |
C28H18Cl2Si |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
dichloro-bis[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C28H18Cl2Si/c29-31(30,27-17-9-7-15-25(27)21-19-23-11-3-1-4-12-23)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-18H |
InChI Key |
KUASVHYTSZTKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C3=CC=CC=C3C#CC4=CC=CC=C4)(Cl)Cl |
Origin of Product |
United States |
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